molecular formula C8H8INO2 B148367 (4-Amino-3-iodophenyl)acetic acid CAS No. 133178-71-9

(4-Amino-3-iodophenyl)acetic acid

Cat. No.: B148367
CAS No.: 133178-71-9
M. Wt: 277.06 g/mol
InChI Key: UCWIWLVVPHNSKI-UHFFFAOYSA-N
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Description

(4-Amino-3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is characterized by the presence of an amino group at the 4-position and an iodine atom at the 3-position on the phenyl ring, with an acetic acid moiety attached to the phenyl ring

Scientific Research Applications

(4-Amino-3-iodophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

“(4-Amino-3-iodophenyl)acetic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-iodophenyl)acetic acid typically involves the iodination of a suitable precursor, followed by the introduction of the amino and acetic acid groups. One common method is the iodination of phenylacetic acid derivatives, followed by nitration and subsequent reduction to introduce the amino group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale iodination reactions using iodine and suitable catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, deiodinated compounds, and various substituted phenylacetic acid derivatives .

Mechanism of Action

The mechanism of action of (4-Amino-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

    (4-Iodophenyl)acetic acid: Lacks the amino group, resulting in different chemical and biological properties.

    (4-Amino-3-bromophenyl)acetic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    (4-Amino-3-chlorophenyl)acetic acid:

Uniqueness: (4-Amino-3-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-amino-3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIWLVVPHNSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563926
Record name (4-Amino-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133178-71-9
Record name (4-Amino-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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